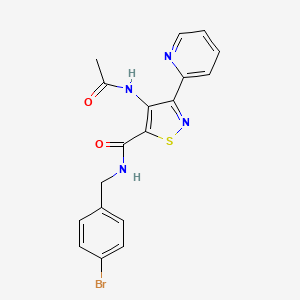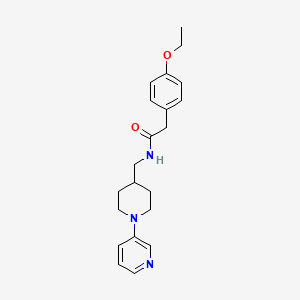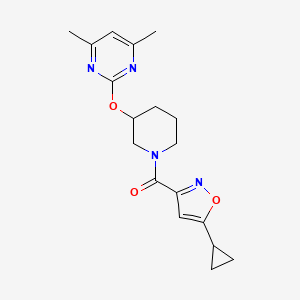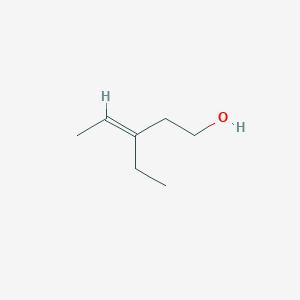![molecular formula C33H33N7O2S2 B2709827 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione CAS No. 674817-73-3](/img/no-structure.png)
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its versatility. Detailed crystal structures of similar compounds have been reported, showing that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzothiazole derivatives, such as those synthesized by Amir et al. (2012), have shown promising antimicrobial activity. These compounds were designed as pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole moieties, indicating that similar structures could have potential applications in developing new antimicrobial agents. The study highlighted the significance of electron-withdrawing groups in enhancing antimicrobial activity, suggesting that structural modifications to the benzothiazole moiety could modulate the biological activity of these compounds (Amir, Javed, & Hassan, 2012).
Anticancer Activity
Compounds with benzothiazole structures have also been explored for their anticancer potential. El-Naem et al. (2003) synthesized a series of compounds with anticancer activity, demonstrating the therapeutic potential of benzothiazole derivatives in cancer treatment. These findings suggest that benzothiazole-containing compounds, including the one , could be explored further for their anticancer properties (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Antifungal and Antibacterial Studies
Patel and Agravat (2007) explored new pyridine derivatives incorporating the benzothiazole moiety for their antibacterial and antifungal activities. Their work emphasizes the potential of benzothiazole derivatives in developing new antimicrobial agents, which could also imply possible applications for the compound in studying and combating microbial infections (Patel & Agravat, 2007).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibition properties as well. Hu et al. (2016) synthesized benzothiazole derivatives to study their effect against steel corrosion in an HCl solution. The high inhibition efficiency of these compounds suggests that similar benzothiazole derivatives, including the compound of interest, could be valuable in researching corrosion inhibition solutions (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-bromo-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione with 4-benzhydrylpiperazine in the presence of a base.", "Starting Materials": [ "8-bromo-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione", "4-benzhydrylpiperazine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "The 8-bromo-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione is dissolved in a suitable solvent (e.g. DMF) and the base is added.", "The mixture is stirred at room temperature for a period of time (e.g. 30 minutes) to allow for deprotonation of the bromine.", "The 4-benzhydrylpiperazine is added to the reaction mixture and the mixture is stirred at an elevated temperature (e.g. 80°C) for a period of time (e.g. 24 hours).", "The reaction mixture is then cooled and the product is isolated by filtration and purified by recrystallization." ] } | |
CAS-Nummer |
674817-73-3 |
Produktname |
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione |
Molekularformel |
C33H33N7O2S2 |
Molekulargewicht |
623.79 |
IUPAC-Name |
8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H33N7O2S2/c1-36-29-28(30(41)37(2)33(36)42)40(21-22-43-32-34-25-15-9-10-16-26(25)44-32)31(35-29)39-19-17-38(18-20-39)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,27H,17-22H2,1-2H3 |
InChI-Schlüssel |
PIXNNJRTPJHDNG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)


![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)



![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)
